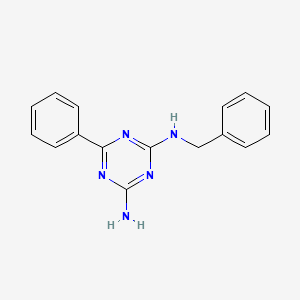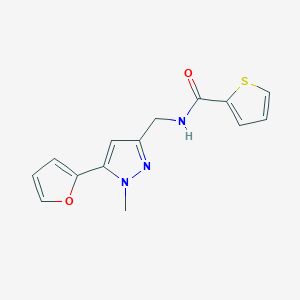![molecular formula C15H14N2OS2 B2494917 N-benzoil-N'-[4-(metilsulfanil)fenil]tiourea CAS No. 65069-50-3](/img/structure/B2494917.png)
N-benzoil-N'-[4-(metilsulfanil)fenil]tiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea: is an organic compound with the molecular formula C15H14N2OS2 . It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties . This compound is characterized by the presence of a benzoyl group, a thiourea moiety, and a 4-(methylsulfanyl)phenyl group, making it a unique and versatile molecule in various scientific applications.
Aplicaciones Científicas De Investigación
Chemistry: N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: The compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a potential candidate for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea is used in the production of dyes, pigments, and polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mecanismo De Acción
Target of Action
The primary targets of N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea are the photosystem II enzyme and possibly the acetolactate synthase . These targets play crucial roles in photosynthesis and the biosynthesis of branched amino acids, respectively .
Mode of Action
N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea acts as a specific inhibitor of photosynthesis by blocking the Q B plastoquinone binding site of photosystem II . It may also inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched amino acids .
Biochemical Pathways
The compound affects the photosynthesis pathway by inhibiting the photosystem II enzyme, thereby disrupting the conversion of light energy into chemical energy . It may also interfere with the biosynthesis of branched amino acids by inhibiting acetolactate synthase .
Result of Action
The inhibition of photosystem II and possibly acetolactate synthase by N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea leads to the disruption of photosynthesis and the biosynthesis of branched amino acids . This results in the inhibition of B. napus L. root growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea. For instance, substituents at both R1 and R2 positions modulate the agrochemical and environmental performances of this class of compounds . Specifically, R1 = Cl increases and R2 = OR decreases bioactivity, while R2 = OH particularly enhances environmental friendliness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea typically involves the reaction of benzoyl chloride with 4-(methylsulfanyl)aniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions . The reaction can be summarized as follows:
Step 1: Benzoyl chloride reacts with 4-(methylsulfanyl)aniline in the presence of a base (e.g., triethylamine) to form N-benzoyl-4-(methylsulfanyl)aniline.
Step 2: N-benzoyl-4-(methylsulfanyl)aniline is then reacted with thiourea to yield N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiourea derivatives.
Comparación Con Compuestos Similares
- N-benzoyl-N’-[4-(methylthio)phenyl]thiourea
- N-benzoyl-N’-[4-(ethylsulfanyl)phenyl]thiourea
- N-benzoyl-N’-[4-(methanesulfonyl)phenyl]thiourea
Comparison: N-benzoyl-N’-[4-(methylsulfanyl)phenyl]thiourea is unique due to the presence of the methylsulfanyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it more suitable for certain applications . The presence of the methylsulfanyl group also enhances its ability to form stable complexes with metals, which is advantageous in catalysis and material science .
Propiedades
IUPAC Name |
N-[(4-methylsulfanylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWENPGVEOVOLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2494834.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2494836.png)


![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2494842.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)
![3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide](/img/structure/B2494847.png)
![N-[3-(diethylamino)propyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)



